![molecular formula C11H17N3O3 B1443629 3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester CAS No. 1251012-11-9](/img/structure/B1443629.png)
3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
Overview
Description
“3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester” is a chemical compound that falls under the category of pyrazolo[3,4-b]pyridine derivatives . These compounds are known for their significant bioactive properties and are often used in the discovery of potent agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new and straightforward route from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . The process involves a sequential opening/closing cascade reaction . The amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as a new-generation solid catalyst with outstanding activity .
Molecular Structure Analysis
The molecular structure of these compounds is complex and involves various functional groups. The exact structure would depend on the specific synthesis process and the starting materials used .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The use of AC-SO3H as a catalyst plays a crucial role in these reactions .
Scientific Research Applications
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives . These derivatives have been investigated for various applications, including medicinal chemistry .
Biological Evaluation
The compound has been used in molecular docking studies to evaluate the binding mode between various compounds and TRKA . This can be useful in drug discovery and development processes.
Difunctional Derivatives
For diamino derivatives, the combination of Boc and Cbz protecting groups was applied to access difunctional derivatives . This shows the compound’s potential in the creation of complex molecules.
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which include the compound , have been described in more than 5500 references (2400 patents) up to date . They have been used in various biomedical applications due to their close similarity with the purine bases adenine and guanine .
Cancer Research
Some derivatives of the compound have shown activity against colon cancer cells (HCT-116 and S1) and prostate cancer cells (PC3 and DU ). This suggests potential applications in cancer research and treatment.
Medicinal Chemistry
Pyrazolo[3,4-b]pyridine, a medicinally privileged structure, includes the compound . It has been used in the synthesis of a combinatorial library of its tetra- and persubstituted derivatives . This highlights its importance in medicinal chemistry.
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-7-8(14)9(15)13-12-7/h4-6H2,1-3H3,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPMMMQUMWGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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